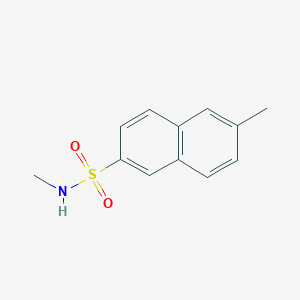

N,6-dimethylnaphthalene-2-sulfonamide

Description

Properties

Molecular Formula |

C12H13NO2S |

|---|---|

Molecular Weight |

235.3 g/mol |

IUPAC Name |

N,6-dimethylnaphthalene-2-sulfonamide |

InChI |

InChI=1S/C12H13NO2S/c1-9-3-4-11-8-12(16(14,15)13-2)6-5-10(11)7-9/h3-8,13H,1-2H3 |

InChI Key |

GQMNYVKXCHEPTI-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N,6-dimethylnaphthalene-2-sulfonamide becomes evident when compared to analogous sulfonamide-containing naphthalene derivatives. Below is a detailed analysis:

Structural Analogues

Functional and Chemical Differences

In contrast, 6-(dimethylamino)naphthalene-2-sulfonic acid replaces the sulfonamide (-SO₂NH₂) with a sulfonic acid (-SO₃H) group, significantly increasing acidity (pKa ≈ -0.03) and water solubility .

Biological Relevance :

- Sulfonamides like this compound are historically linked to antimicrobial activity, though specific data for this compound is lacking. Comparatively, SN-2NI (a dimeric naphthalimide-sulfonamide) exhibits UV-Vis absorption peaks at 265 and 435 nm, suggesting utility in optoelectronic materials .

Synthetic Complexity :

- This compound is simpler to synthesize than SN-2NI , which requires multi-step coupling of naphthalimide bromides with sulfonamide salts under basic conditions .

Physicochemical Properties

- The methyl substitution in this compound may enhance lipophilicity compared to its unsubstituted counterpart .

- Stability : Sulfonamide derivatives are typically stable under ambient conditions but may degrade under strong acidic/basic conditions due to cleavage of the sulfonamide bond.

Preparation Methods

Alkylation of Toluene with Pentenes

A prominent route involves the acid-catalyzed alkylation of toluene with pentenes, leveraging zeolite Y or similar solid acids to direct methyl group placement. Under optimized conditions (180–220°C, 20–30 bar), this reaction yields pentyltoluene intermediates, which undergo subsequent cyclization and dehydrogenation to form 6-methylnaphthalene. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 200°C | Maximizes cyclization rate |

| Catalyst Loading | 5 wt% zeolite Y | Reduces byproduct formation |

| Reaction Time | 8–10 hours | Ensures complete dehydrogenation |

This method achieves ~85% selectivity for 6-methylnaphthalene, with minor isomers (e.g., 1-methylnaphthalene) removed via fractional distillation.

Hydroisomerization of 2,6-Dimethylnaphthalene

An alternative approach utilizes 2,6-dimethylnaphthalene as a precursor, selectively demethylating the C2 position through hydroisomerization. Platinum-rhenium catalysts supported on γ-alumina (Pt-Re/Al2O3) facilitate this transformation at 300–350°C under hydrogen pressure (15–20 bar), yielding 6-methylnaphthalene with >90% purity. This method is advantageous for industrial scalability but requires careful control of hydrogen flow to prevent over-reduction.

Sulfonation of 6-Methylnaphthalene

Introducing the sulfonyl group at the C2 position demands precise electrophilic substitution conditions. Traditional sulfonation agents like fuming sulfuric acid (20% SO3) remain prevalent, though newer methodologies emphasize reduced waste and improved safety.

Regioselective Sulfonation with Oleum

Reaction of 6-methylnaphthalene with oleum (30% SO3) at 80–90°C for 4–6 hours produces 6-methylnaphthalene-2-sulfonic acid with 78–82% yield. The methyl group at C6 exerts a moderate ortho-directing effect, favoring sulfonation at C2 over C1 or C3. Critical considerations include:

-

Solvent-Free Conditions : Minimize side reactions but require rigorous temperature control.

-

Quenching Protocol : Gradual addition to ice-water prevents exothermic decomposition.

Green Sulfonation Using Deep Eutectic Solvents (DES)

Recent advances employ choline chloride-urea DES as reaction media, enabling sulfonation at lower temperatures (60–70°C) with comparable yields (75–80%). This method reduces corrosive waste and aligns with green chemistry principles.

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is converted to the reactive sulfonyl chloride derivative, a prerequisite for sulfonamide formation.

Phosphorus Pentachloride (PCl5) Method

Treatment with excess PCl5 in dichloromethane (DCM) under reflux (40–50°C, 3 hours) affords 6-methylnaphthalene-2-sulfonyl chloride in 90–95% yield. This method, while efficient, generates phosphorus oxychloride (POCl3) as a byproduct, necessitating specialized handling.

Thionyl Chloride (SOCl2) Activation

SOCl2 offers a less hazardous alternative, reacting stoichiometrically with the sulfonic acid at room temperature (25°C, 2 hours). Yields reach 88–92%, with gaseous byproducts (SO2, HCl) easily scrubbed using alkaline traps.

Formation of the Sulfonamide Bond

The final step couples the sulfonyl chloride with methylamine, forming the N-methyl sulfonamide moiety.

DMF-Catalyzed Coupling in Toluene

A patented method utilizes catalytic N,N-dimethylformamide (DMF, 0.001–0.05 equiv) in toluene at 140–145°C, enabling rapid amidation within 4–7 hours. Key advantages include:

-

Suppressed Bis-Sulfonamide Formation : <2% byproduct due to controlled amine stoichiometry.

-

Solvent Recyclability : Toluene is recovered via distillation with >95% efficiency.

| Condition | Optimal Range | Effect on Conversion |

|---|---|---|

| Molar Ratio (Cl:NH2) | 1.5:1 | Maximizes mono-adduct |

| DMF Loading | 0.03 equiv | Balances rate and cost |

This method achieves 93–97% isolated yield after aqueous workup and recrystallization from ethanol-water.

Aqueous Phase Coupling with Methylamine Hydrochloride

For laboratories lacking high-temperature capabilities, methylamine hydrochloride reacts with the sulfonyl chloride in water-THF (1:4 v/v) at pH 9–10 (adjusted with NaOH). Although slower (12–18 hours), this approach provides 85–88% yield and avoids organic solvents.

Emerging Methodologies and Innovations

Palladium-Catalyzed Reductive Coupling

Pioneered by Yang et al., Pd/C (5 wt%) catalyzes the one-step reaction between nitroarenes and sodium arylsulfinates, bypassing the sulfonyl chloride intermediate. Applied to 6-methylnaphthalene derivatives, this method achieves 80–85% yield at 100°C under hydrogen (3 bar).

Challenges and Optimization Strategies

Byproduct Mitigation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,6-dimethylnaphthalene-2-sulfonamide, and how can reaction conditions be tailored to minimize by-products?

- Methodological Answer : Synthesis typically involves sulfonylation of naphthalene derivatives followed by dimethylation. Key steps include:

- Use of polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity .

- Controlled temperatures (70–90°C) to avoid decomposition of intermediates .

- Catalysts like triethylamine for efficient sulfonamide bond formation .

- Purification via column chromatography with ethyl acetate/hexane gradients to isolate the product .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of This compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to verify methyl group positions and sulfonamide connectivity. Aromatic protons appear as multiplet signals in δ 7.2–8.5 ppm .

- IR Spectroscopy : Peaks at ~1350 cm (S=O asymmetric stretch) and ~1150 cm (S=O symmetric stretch) confirm sulfonamide functionality .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion [M+H] and rule out impurities .

Q. How can researchers mitigate risks of residual solvents like DMF in This compound synthesis?

- Methodological Answer :

- Substitute DMF with dimethylacetamide (DMAc) or ionic liquids to reduce toxicity .

- Use vacuum distillation or freeze-drying for solvent removal.

- Test final products via GC-MS to ensure solvent levels meet safety thresholds (<10 ppm) .

Advanced Research Questions

Q. What computational chemistry methods are suitable for predicting the reactivity of This compound with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model interactions with enzyme active sites (e.g., dihydropteroate synthase) .

- Molecular Dynamics (MD) Simulations : Simulate binding affinities using tools like GROMACS. Focus on sulfonamide group interactions with conserved residues (e.g., Phe, Lys) .

Q. How can contradictory data on the antimicrobial efficacy of sulfonamide derivatives be resolved?

- Methodological Answer :

- Standardized Assays : Use CLSI/MIC guidelines for consistency in bacterial strain selection and growth conditions .

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., methyl vs. methoxy groups) on bioactivity .

- Metabolomics Profiling : Track bacterial folate synthesis inhibition via LC-MS to validate mechanistic hypotheses .

Q. What strategies optimize the solubility and bioavailability of This compound for in vivo studies?

- Methodological Answer :

- Co-Crystallization : Co-formulate with cyclodextrins or PEG derivatives to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable esters at the sulfonamide group for pH-dependent release .

- Pharmacokinetic Modeling : Use tools like GastroPlus to predict absorption rates based on logP and pKa values .

Data Validation and Safety

Q. How can researchers validate purity and stability of This compound under long-term storage?

- Methodological Answer :

- HPLC-PDA Analysis : Monitor degradation products (e.g., hydrolyzed sulfonic acids) with C18 columns and UV detection at 254 nm .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and compare chromatograms to baseline .

Q. What safety protocols are critical when handling This compound in the lab?

- Methodological Answer :

- PPE Requirements : Nitrile gloves, lab coats, and fume hoods for dust containment .

- Waste Disposal : Neutralize sulfonic acid byproducts with 10% NaOH before disposal .

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHNOS | Computed via PubChem |

| Melting Point | 79–83°C | Kanto Reagents |

| Key IR Peaks | 1350 cm, 1150 cm | NIST |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.